molecular formula C8H4O4 B1194372 3-Hydroxyphthalic anhydride CAS No. 37418-88-5

3-Hydroxyphthalic anhydride

Cat. No. B1194372
CAS RN: 37418-88-5
M. Wt: 164.11 g/mol
InChI Key: CCTOEAMRIIXGDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-hydroxyphthalic anhydride can be approached through various chemical pathways, including the acid-catalyzed synthesis from phthalides and novel routes from alternative starting materials. For example, a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides from hydroxyphthalides highlights the versatility of precursors in obtaining derivatives of 3-hydroxyphthalic anhydride (Mali & Babu, 1998). Additionally, the Diels-Alder synthesis from 3-methoxy-2-pyrone offers a convenient route to 3-methoxyphthalic anhydride, showcasing the adaptability of synthetic strategies to produce related compounds (Profitt, Jones, & Watt, 1975).

Molecular Structure Analysis

The molecular structure of 3-hydroxyphthalic anhydride is central to its reactivity and interaction with other molecules. Investigations into the coordination properties of hydroxyisophthalic acids reveal insights into the structural basis for the formation of functional materials, emphasizing the importance of charge and coordination modes in the design of coordination polymers (Sokolov et al., 2021).

Chemical Reactions and Properties

3-Hydroxyphthalic anhydride participates in a range of chemical reactions, underpinning its utility in synthesizing diverse chemical entities. The microwave-assisted synthesis and bulk polymerization demonstrate the compound's role as a monomer in forming polyimides, highlighting its reactivity and potential in material science (Theis & Ritter, 2012).

Physical Properties Analysis

The physical properties of 3-hydroxyphthalic anhydride, such as fusion temperature, molar heat capacity, and enthalpies of formation, are critical for its application in various domains. The determination of these properties through techniques like differential scanning calorimetry and combustion calorimetry provides essential data for understanding the compound's behavior under different conditions (López-Ortega et al., 2022).

Chemical Properties Analysis

The chemical properties of 3-hydroxyphthalic anhydride, including its reactivity in condensation reactions and potential as a building block for complex molecules, are foundational to its utility in synthetic chemistry. The reactions of phthalide-3-carboxylic acid with imines, resulting in diverse products based on solvent choice, exemplify the compound's versatility and potential for generating novel chemical entities (Chiefari, Janowski, & Prager, 1989).

Scientific Research Applications

  • Thermochemical Properties : 3HP's thermochemical properties, including fusion enthalpy, fusion temperature, and molar heat capacity, have been determined using differential scanning calorimetry and other methods. These properties are essential for understanding and applying 3HP in chemical processes (López-Ortega et al., 2022).

  • Inhibition of HPV Entry : Modified forms of 3HP, specifically 3HP-modified bovine beta-lactoglobulin, have shown effectiveness in inhibiting the entry of human papillomavirus (HPV) into host cells. This has implications for developing topical treatments for HPV infection (Hua et al., 2019).

  • Anti-Herpes Activity : Another modified form of 3HP, 3-hydroxyphthalic anhydride-modified ovalbumin, has demonstrated potent antiviral activity against herpes simplex virus 2 in vitro. This suggests potential applications in developing microbicides for sexually transmitted diseases (He et al., 2011).

  • Chemical Synthesis Applications : 3HP has been used in the synthesis of various chemical compounds, such as 7-hydroxyphthalides, indicating its utility in organic synthesis processes (AsaokaMorio et al., 1977).

  • Environmental Treatment : The oxidation of phthalic anhydride, a chemical related to 3HP, has been studied for environmental applications, such as in the photochemical advanced oxidation process for the treatment of organic pollutants (Trabelsi-Souissi et al., 2011).

  • HIV Prevention : 3HP-modified proteins, like 3HP-β-Lactoglobulin, have shown potential as microbicides for preventing the sexual transmission of HIV-1. They inhibit HIV-1 entry into target cells and are considered safe for topical application (Wyand et al., 1999).

  • Antiviral Microbicide Candidates : Modified human serum albumin with 3HP has been developed as an antiviral agent against HIV, highlighting the role of 3HP in medical applications (Li et al., 2013).

Safety And Hazards

  • Storage Class Code : 11 (Combustible Solids) .

properties

IUPAC Name

4-hydroxy-2-benzofuran-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTOEAMRIIXGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10190860
Record name 3-Hydroxyphthalic anhydride
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Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Hydroxyphthalic anhydride

CAS RN

37418-88-5
Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 6 (1 mmol, 266 mg) was added in small portions to 98% H2SO4 (2 ml) at 15° C. The cream colored mixture was stirred for 5 min and then poured over crushed ice. The precipitated product was filtered off, washed with ice-cold water and dried in a desiccator to afford product 7 (73%). 1H NMR (CD3OD): δ 7.40 (d, 1H, J=8.1) 7.62 (d, 1H, J=6.9), 7.85 (t, 1H, J=7.8).
Name
Compound 6
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphthalic anhydride
Reactant of Route 2
3-Hydroxyphthalic anhydride
Reactant of Route 3
3-Hydroxyphthalic anhydride
Reactant of Route 4
3-Hydroxyphthalic anhydride
Reactant of Route 5
3-Hydroxyphthalic anhydride
Reactant of Route 6
3-Hydroxyphthalic anhydride

Citations

For This Compound
358
Citations
X Zhang, J Chen, F Yu, C Wang, R Ren… - Frontiers in …, 2018 - frontiersin.org
… Here, we modified API with 3-hydroxyphthalic anhydride (HP), prepared 3-hydroxyphthalic anhydride-modified rabbit anti-PAP IgG (HP-API). We intended to investigate the anti-HIV …
Number of citations: 5 www.frontiersin.org
L Li, L He, S Tan, X Guo, H Lu, Z Qi, C Pan… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… Here we report that 3-hydroxyphthalic anhydride-modified chicken ovalbumin (HP-OVA) exhibits potent antiviral activity against a broad spectrum of human immunodeficiency virus type …
Number of citations: 45 journals.asm.org
AR Neurath, S Jiang, N Strick, K Lin, YY Li… - Nature Medicine, 1996 - nature.com
… that bovine ß-lactoglobulin (B-LG) modified by 3-hydroxyphthalic anhydride (3HP-B-LG) (1) … Table 1 Antiviral activity of 3-hydroxyphthalic anhydride treated bovine ß-lactoglobulin (3HP-…
Number of citations: 105 www.nature.com
L Li, J Qiu, L Lu, S An, P Qiao, S Jiang… - Journal of Antimicrobial …, 2013 - academic.oup.com
… We recently demonstrated that both 3-hydroxyphthalic anhydride (HP)- and maleic anhydride-modified chicken ovalbumin (OVA) could effectively inhibit HIV-1 infection. But because …
Number of citations: 11 academic.oup.com
L Li, S Tan, H Lu, L Lu, J Yang, H Jin… - Journal of acquired …, 2011 - ncbi.nlm.nih.gov
… We have recently reported that 3-hydroxyphthalic anhydride-modified chicken ovalbumin (HP-OVA) exhibits potent antiviral activity against HIV-1 strains, including those resistant to HIV …
Number of citations: 13 www.ncbi.nlm.nih.gov
M López-Ortega, MA García-Castro… - Revista Mexicana de …, 2022 - rmf.smf.mx
… In this investigation thermochemical properties of 3-hydroxyphthalic anhydride were determined. Fusion enthalpy, fusion temperature and molar heat capacity in solid phase were …
Number of citations: 4 rmf.smf.mx
M Li, J Duan, J Qiu, F Yu, X Che, S Jiang… - AIDS research and …, 2013 - liebertpub.com
… We previously reported that 3-hydroxyphthalic anhydride-modified human serum albumin (HP-HSA) as an anti-HIV microbicide could potently inhibit infection by a broad spectrum of HIV…
Number of citations: 7 www.liebertpub.com
C Hua, Y Zhu, C Wu, L Si, Q Wang, L Sui… - Frontiers in …, 2019 - frontiersin.org
… We have previously demonstrated that 3-hydroxyphthalic anhydride (3HP)-modified bovine beta-lactoglobulin (3HP-β-LG) is highly effective in inhibiting entry of pseudovirus (PsV) of …
Number of citations: 13 www.frontiersin.org
WH Bentley, R Robinson, C Weizmann - Journal of the Chemical …, 1907 - pubs.rsc.org
… 3-Hydroxyphthalic anhydride, when t,reated in hot toluene solution with a molecular proportion of aniline, gives the unilic cccid melting at 145" with evolution of gas and formatmion of 3-…
Number of citations: 32 pubs.rsc.org
Z HORII, H HAKUSUI, T MOMOSE… - Chemical and …, 1968 - jstage.jst.go.jp
… Recently, Brockmann, at 511.11) reported the condensation of 3—hydroxyphthalic anhydride (IVa) with a—naphthol, who, however, obtained only a mixture of two isomeric keto acids …
Number of citations: 15 www.jstage.jst.go.jp

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